2-chloro-3-(1-(ethylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-6,7-dimethoxyquinoline
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a quinoline ring, an ethylsulfonyl group, and two methoxy groups. These functional groups could potentially give the compound a variety of interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and orientation of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and methoxy groups could affect its solubility, while the aromatic rings could influence its stability .Scientific Research Applications
Antitumor Agents
A series of novel 2-chloro-3-quinoline derivatives were designed and synthesized as antitumor agents . In vitro antitumor assay results showed that some compounds exhibited moderate to high inhibitory activities against HepG2, SK-OV-3, NCI-H460 and BEL-7404 tumor cell lines . Mechanistic studies suggested that these compounds may exert antitumor activity by the up-regulation of Bax, intracellular Ca 2+ release, ROS generation, p21, p27 and p53, downregulation of Bcl-2, activation of caspase-9 and caspase-3 and subsequent cleavage of PARP, and inhibition of CDK activity .
Antimicrobial Activity
A series of novel α-aminophosphonates derivatives that incorporated quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties were designed and synthesized . The in vitro antimicrobial activity of all synthesized compounds were screened in terms of MIC values against the selected strains of Gram-negative and Gram-positive bacteria and two fungal strains . The results showed that most of the tested compounds showed moderate inhibitory activities against both Gram‐positive and ‐negative bacteria compared with reference drugs . The synthesized compounds exhibited excellent antifungal inhibition with MIC values .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-chloro-3-(2-ethylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)-6,7-dimethoxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c1-4-31(27,28)26-19(12-18(25-26)14-8-6-5-7-9-14)16-10-15-11-20(29-2)21(30-3)13-17(15)24-22(16)23/h5-11,13,19H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSYPHIAETWHFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(N=C4C=C(C(=CC4=C3)OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-3-(1-(ethylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-6,7-dimethoxyquinoline |
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